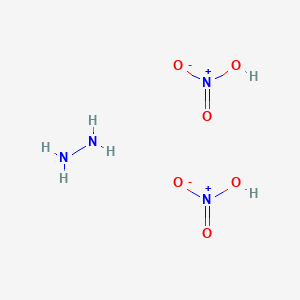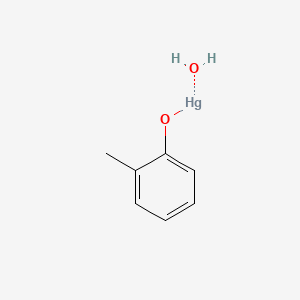![molecular formula C66H130O22 B576736 [5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate CAS No. 12764-60-2](/img/structure/B576736.png)
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is a compound widely used in the cosmetics and personal care industry. It is an ester formed by the reaction of polyglycerol (a polyhydric alcohol derived from vegetable oils) with stearic acid (an 18-carbon saturated fatty acid found in plant-based fats) . This compound is known for its excellent emulsifying properties, making it a valuable ingredient in various formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is synthesized through the esterification of polyglycerol with stearic acid. The reaction typically involves heating polyglycerol and stearic acid in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of polyglyceryl-10 distearate involves large-scale esterification processes. The raw materials, polyglycerol and stearic acid, are mixed and heated in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction is carried out under controlled conditions to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under certain conditions, where the ester bonds are broken down by water, resulting in the formation of polyglycerol and stearic acid .
Common Reagents and Conditions
Esterification: Polyglycerol and stearic acid are the primary reagents. The reaction is typically catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) and carried out at elevated temperatures.
Hydrolysis: Water is the main reagent, and the reaction can be catalyzed by acids or bases.
Major Products Formed
The major products formed from the esterification reaction are polyglyceryl-10 distearate and water. In hydrolysis reactions, the products are polyglycerol and stearic acid .
Aplicaciones Científicas De Investigación
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate has a wide range of applications in scientific research and industry:
Pharmaceuticals: It is used in drug formulations to enhance the solubility and bioavailability of active ingredients.
Food Industry: It is used as an emulsifier in food products to improve texture and stability.
Industrial Applications: It is used in the production of lubricants, coatings, and other industrial products.
Mecanismo De Acción
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate acts as an emulsifier by reducing the interfacial tension between immiscible liquids, such as oil and water. Its amphiphilic nature, with both hydrophilic (water-loving) and lipophilic (oil-loving) domains, allows it to stabilize emulsions by forming a protective layer around the dispersed droplets. This prevents the droplets from coalescing and ensures a stable mixture .
Comparación Con Compuestos Similares
Similar Compounds
Polyglyceryl-10 diisostearate: Similar in structure but uses isostearic acid instead of stearic acid.
Polyglyceryl-10 oleate: Uses oleic acid, an unsaturated fatty acid, instead of stearic acid.
Polyglyceryl-10 laurate: Uses lauric acid, a shorter-chain fatty acid.
Uniqueness
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate is unique due to its specific combination of polyglycerol and stearic acid, which provides excellent emulsifying properties and stability in formulations. Its ability to form stable emulsions makes it a preferred choice in various applications, especially in cosmetics and personal care products .
Propiedades
IUPAC Name |
[5,6-bis(2,3-dihydroxypropoxy)-3,4,4,5,6-pentakis(2,3-dihydroxypropyl)-8,9-dihydroxy-2-octadecanoyloxynonyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H130O22/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-62(83)85-51-61(88-63(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)60(35-52(75)41-67)64(36-53(76)42-68,37-54(77)43-69)66(40-57(80)46-72,87-50-59(82)48-74)65(38-55(78)44-70,39-56(79)45-71)86-49-58(81)47-73/h52-61,67-82H,3-51H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQCRASWMKZRIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(C(CC(CO)O)(CC(CO)O)OCC(CO)O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H130O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1275.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2R)-2-octadecanoyloxy-3-trityloxypropyl] octadecanoate](/img/structure/B576656.png)
![4-methoxy-3-(2-methylbut-3-en-2-yl)-6-[(E)-2-phenylethenyl]pyran-2-one](/img/structure/B576657.png)

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)








